5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c15-11-3-10(5-16-6-11)14(20)17-7-12-4-13(9-1-2-9)19-8-18-12/h3-6,8-9H,1-2,7H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHGCRIRYDWLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: The bromination of pyridine-3-carboxamide to introduce a bromine atom at the 5th position.
Cyclopropylpyrimidine Synthesis: The synthesis of 6-cyclopropylpyrimidine-4-carbaldehyde through a series of reactions involving cyclopropylamine and other reagents.
Coupling Reaction: The coupling of 5-bromopyridine-3-carboxamide with 6-cyclopropylpyrimidine-4-carbaldehyde using a suitable coupling agent to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and pyrimidine rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Carboxamide Derivatives
Key Observations :
- Z14 () shares a bromo-carboxamide motif but replaces pyridine with pyrimidine and incorporates a benzothiazole group, which may alter solubility and metabolic stability.
- Q203 () exemplifies therapeutic relevance, targeting tuberculosis via F-ATP synthase inhibition, suggesting carboxamide derivatives’ versatility in drug discovery.
Physico-Chemical Properties
Table 2: Comparative Physico-Chemical Properties
Key Observations :
- The pyrimidine-cyclopropyl group likely elevates LogP compared to ’s chloro-cyclopropyl analog, aligning it with lipophilic environments like enzyme active sites.
Pharmacological and Functional Comparisons
- Antimicrobial Potential: The structural similarity to Q203 (), a clinical antitubercular agent, suggests the target compound may inhibit microbial enzymes, though its pyrimidine substituent could confer distinct selectivity .
- Fungicidal Applications : Compounds like A.3.32 () are used as fungicides targeting succinate dehydrogenase. The target’s bromine and pyrimidine may enhance binding to fungal cytochrome complexes .
- Metabolic Stability : The pivalamide derivatives in and exhibit increased steric bulk, which may improve metabolic stability compared to the target’s pyrimidine-methyl group, albeit at the cost of synthetic complexity.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The bromo substituent is critical for halogen bonding, while the pyrimidine-cyclopropyl group may optimize steric and electronic interactions with biological targets.
- Synthetic Challenges : Introducing the pyrimidine moiety requires multi-step synthesis, contrasting with simpler analogs like ’s chloro-cyclopropyl derivative.
- Therapeutic Hypotheses : Based on patent data, the compound may show promise in tuberculosis or fungal infection treatment, warranting further enzymatic assays .
Biological Activity
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a bromine atom at the 5th position of the pyridine ring, a carboxamide group at the 3rd position, and a cyclopropylpyrimidinylmethyl substituent at the nitrogen atom of the carboxamide group. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Studies indicate that it exhibits selective inhibition against COX-2, with reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, although detailed studies are required to confirm these effects and elucidate the underlying mechanisms.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target/Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| COX-1 Inhibition | COX Enzymes | 19.45 ± 0.07 | |
| COX-2 Inhibition | COX Enzymes | 23.8 ± 0.20 | |
| Antimicrobial Activity | Bacterial Strains | TBD | Ongoing Studies |
Anti-inflammatory Activity
A study focused on assessing the anti-inflammatory properties of various pyrimidine derivatives, including this compound. The compound demonstrated significant inhibition of COX-2 activity, suggesting its potential as a therapeutic agent for inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-bromo-6-methylpyridine | Bromine at position 2, methyl at position 6 | Moderate COX inhibition |
| 4-(bromomethyl)pyridine | Bromomethyl group at position 4 | Limited anti-inflammatory effects |
| 6-bromo-2-pyridinecarboxaldehyde | Bromine at position 6, formyl group at position 2 | Weak antimicrobial activity |
Q & A
Q. Basic Research Focus :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrimidine C-6 cyclopropyl vs. C-4 substitution).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration and bond angles, critical for structure-activity relationship (SAR) studies .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm error tolerance) .
Advanced Research Consideration :
Electron-density maps from X-ray data may reveal unexpected tautomerism or polymorphism. For example, discrepancies in reported melting points (e.g., 180–190°C) could arise from crystal packing variations. Time-resolved Raman spectroscopy can monitor solid-state phase transitions .
How does the bromine atom at the pyridine 5-position influence biological activity?
Basic Research Focus :
The bromine atom enhances lipophilicity and modulates electronic effects, potentially improving target binding (e.g., kinase inhibition). In vitro assays (e.g., enzyme-linked immunosorbent assays (ELISA)) quantify IC₅₀ values against targets like EGFR or CDK2 .
Advanced Research Consideration :
Contradictions in potency (e.g., nM vs. µM IC₅₀ values) may result from assay conditions (e.g., ATP concentration in kinase assays) or metabolite interference. Isothermal titration calorimetry (ITC) provides direct binding thermodynamics, distinguishing entropic/enthalpic contributions .
What computational tools are recommended for predicting SAR and off-target effects?
Q. Advanced Research Focus :
- Molecular Docking (AutoDock Vina, Glide) : Models interactions with targets (e.g., ATP-binding pockets).
- QSAR Models : Machine learning (e.g., Random Forest) trained on pyridine/pyrimidine datasets predicts ADMET properties.
- Molecular Dynamics (GROMACS) : Simulates binding stability under physiological conditions (e.g., solvation effects) .
Data Contradiction Analysis :
Divergent predictions (e.g., conflicting logP values) require validation with experimental HPLC retention times or octanol-water partition coefficients .
How can crystallographic data resolve ambiguities in tautomeric forms?
Advanced Research Focus :
Pyrimidine rings may exhibit keto-enol tautomerism, altering binding modes. High-resolution X-ray data (≤1.0 Å) with SHELXL refinement identifies proton positions. Synchrotron radiation sources improve data quality for low-occupancy tautomers .
Methodological Note :
Contradictions in tautomer ratios (e.g., solid-state vs. solution NMR) are addressed by variable-temperature crystallography or neutron diffraction studies .
What strategies mitigate batch-to-batch variability in large-scale synthesis?
Q. Advanced Research Focus :
- Process Analytical Technology (PAT) : Real-time FTIR monitors reaction progress.
- Design of Experiments (DoE) : Optimizes parameters (e.g., temperature, catalyst loading) via response surface methodology.
- Crystallization Engineering : Controls polymorphism using anti-solvent addition rates .
Data Contradiction Example :
Variability in yield (60–85%) may stem from uncontrolled nucleation during crystallization. Focused beam reflectance measurement (FBRM) tracks particle size distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
